molecular formula C10H10N2O3 B3084763 (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid CAS No. 114224-11-2

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid

Cat. No. B3084763
CAS RN: 114224-11-2
M. Wt: 206.2 g/mol
InChI Key: FLPQXFIYGSKPIR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid, also known as E-4-oxo-PBA, is a synthetic compound used in a variety of scientific research applications. It is a powerful antioxidant, and its use in laboratory experiments has been studied for many years.

Mechanism Of Action

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid is a powerful antioxidant that works by scavenging free radicals and inhibiting the production of reactive oxygen species. It also has the ability to bind to and inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. Additionally, (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid can inhibit the activity of enzymes involved in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress, inflammation, and cell death. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and the activity of enzymes involved in the production of prostaglandins and leukotrienes. Furthermore, it has been shown to increase the production of anti-inflammatory cytokines and to reduce the production of nitric oxide.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is a powerful antioxidant and has a wide range of biochemical and physiological effects. However, there are some limitations to using (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid in laboratory experiments. For example, it has a relatively short half-life and is not very soluble in water. Additionally, it is not very stable in the presence of light and heat.

Future Directions

There are many potential future directions for the use of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid in scientific research. For example, further research could be conducted to investigate the effects of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid on the aging process and oxidative stress. Additionally, research could be conducted to investigate the potential therapeutic applications of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid, such as its use as an anti-inflammatory agent or as an antioxidant. Additionally, research could be conducted to investigate the potential use of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid as a drug delivery system or as a tool for targeting specific cells or tissues. Finally, further research could be conducted to investigate the potential use of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid as a tool for studying the mechanisms of action of various drugs and biological compounds.

Scientific Research Applications

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, as well as to investigate the mechanisms of action of various drugs and biological compounds. It has also been used to study the effects of aging on cells, as well as to investigate the mechanisms of action of antioxidants. Additionally, (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid has been used to study the effects of inflammation on cells and to investigate the mechanisms of action of anti-inflammatory drugs.

properties

IUPAC Name

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(6-7-10(14)15)12-11-8-4-2-1-3-5-8/h1-7,11H,(H,12,13)(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQXFIYGSKPIR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.